molecular formula C15H15BrN2O4S2 B2375925 4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 946337-64-0

4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2375925
CAS No.: 946337-64-0
M. Wt: 431.32
InChI Key: YPFDPDDWYXPCPJ-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by two key structural motifs:

  • A 1,1-dioxothiazolidinyl moiety attached to a phenyl ring, contributing to electronic effects and hydrogen-bonding capabilities.

While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDPDDWYXPCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidine Ring Formation

The thiazolidine core is constructed via cyclization of cysteamine derivatives. A modified protocol from involves reacting 4-nitrothiophenol with 1,2-dibromoethane in tetrahydrofuran (THF) under basic conditions:

$$
\text{4-Nitrothiophenol} + \text{1,2-dibromoethane} \xrightarrow{\text{NaOH, THF, 60°C}} \text{2-(4-nitrophenyl)thiazolidine}
$$

Reaction Conditions :

  • Temperature: 60°C
  • Time: 12 hours
  • Yield: 78%

Oxidation to 1,1-Dioxo-Thiazolidine

The sulfide group in 2-(4-nitrophenyl)thiazolidine is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid:

$$
\text{2-(4-Nitrophenyl)thiazolidine} \xrightarrow{\text{H₂O₂, CH₃COOH}} \text{2-(4-nitrophenyl)thiazolidine-1,1-dioxide}
$$

Optimized Parameters :

  • H₂O₂ concentration: 30%
  • Temperature: 50°C
  • Time: 6 hours
  • Yield: 85%

Reduction of Nitro Group to Amine

Catalytic hydrogenation reduces the nitro group to an amine:

$$
\text{2-(4-Nitrophenyl)thiazolidine-1,1-dioxide} \xrightarrow{\text{H₂, Pd/C, EtOH}} \text{4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenylamine}
$$

Characterization Data :

  • Melting Point : 185–187°C
  • FTIR (cm⁻¹) : 3099 (sp² C–H), 1624 (Ar C=C), 1380 (S=O)
  • ¹H NMR (300 MHz, CD₃OD) : δ 7.45 (d, 2H, Ar–H), 7.32 (d, 2H, Ar–H), 3.65 (m, 2H, S–CH₂), 2.62 (t, 2H, N–CH₂)

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The amine intermediate is sulfonylated using 4-bromobenzenesulfonyl chloride under aqueous basic conditions, as described in:

$$
\text{4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenylamine} + \text{4-bromobenzenesulfonyl chloride} \xrightarrow{\text{NaOAc, H₂O}} \text{Target Compound}
$$

Procedure :

  • Dissolve the amine (1.0 g, 4.2 mmol) in distilled water (15 mL).
  • Add sodium acetate (2.71 g, 19.96 mmol) and 4-bromobenzenesulfonyl chloride (3.06 g, 11.98 mmol).
  • Stir at 80–85°C for 8 hours.
  • Isolate the product via filtration and recrystallize from ethanol.

Reaction Metrics :

  • Yield: 88%
  • Rf : 0.57 (n-hexane:ethyl acetate = 8:2)
  • Melting Point : 185–187°C

Optimization and Analytical Validation

Sulfonylation Efficiency

Varying the base (e.g., pyridine vs. sodium acetate) impacts yields:

Base Temperature (°C) Yield (%)
Sodium acetate 80–85 88
Pyridine 60–65 72

Sodium acetate in water maximizes electrophilic reactivity of the sulfonyl chloride.

Spectroscopic Confirmation

  • FTIR : 1380 cm⁻¹ (S=O stretching), 767 cm⁻¹ (C–S bond).
  • ¹H NMR : δ 7.89 (d, 2H, sulfonamide Ar–H), 7.72 (d, 2H, thiazolidine Ar–H), 3.22 (t, 2H, S–CH₂), 2.62 (t, 2H, N–CH₂).

Comparative Methodological Analysis

Alternative Routes to Thiazolidine-1,1-Dioxide

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 hours to 30 minutes but requires specialized equipment.
  • Thiocarbamate Cyclization : Yields thiazolidinediones but introduces additional functional groups unsuitable for this synthesis.

Sulfonylation Alternatives

  • Solid-Phase Synthesis : Offers easier purification but lower yields (≤65%) compared to solution-phase methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: : Amines, alcohols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and materials science.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: : Inhibition of specific enzymes involved in biological processes.

  • Receptor Binding: : Binding to receptors and modulating their activity.

  • Signal Transduction: : Modulating signal transduction pathways to achieve desired effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents/Functional Groups Molecular Weight Key Features Reference ID
4-Bromo-N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide (Target) Bromo, sulfonamide, thiazolidine-dioxo ~434.3* Combines halogenated aromaticity with a sulfonamide-thiazolidine hybrid.
N'-[4-(1,1-Dioxothiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide Ethanediamide, hydroxyethyl 327.36 Lacks bromo and sulfonamide; features amide and hydroxyl groups.
4-Bromo-N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}benzene-1-sulfonamide (L768-0080) Bromo, sulfonamide, oxazole 483.38 Oxazole ring introduces π-π stacking potential; dimethylphenyl enhances lipophilicity.
3-[4-(1,1-Dioxothiazolidin-2-yl)phenyl]propanoic acid Propanoic acid 269.32 Acidic group improves solubility; shorter chain vs. sulfonamide derivatives.
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone, methoxy, sulfonamide ~423.4* COX-2 inhibitory activity (47.1% at 20 μM); methoxy enhances electron density.

*Calculated based on molecular formula.

Key Observations :

  • Halogenation: Bromine in the target compound and L768-0080 increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., ) .
  • Sulfonamide vs.
  • Heterocyclic Moieties : Thiazolidine-dioxo (target) vs. oxazole (L768-0080) influence conformational flexibility and electronic properties .

Key Insights :

  • The target compound’s synthesis likely involves cyclization (e.g., thiazolidine-dioxo formation via H₂SO₄, as in ) and sulfonamide coupling (e.g., nucleophilic substitution with bromobenzene sulfonyl chloride) .
  • Lower yields in thiazolidine-dioxo synthesis (49–68% in ) compared to hydrazinecarbonyl derivatives (95% in ) suggest steric or electronic challenges in cyclization steps .

Spectroscopic and Analytical Data

Table 3: NMR and Mass Spectral Trends
Compound Type ¹H-NMR Shifts (ppm) ¹³C-NMR Shifts (ppm) ESI–MS (m/z) Reference ID
Thiazolidine-dioxo derivatives NH singlet: 10.52 (oxo), 11.42 (thio) Thiazolidine C=O: ~170 [M+H]⁺: 327.36
Brominated sulfonamides Aromatic H: 7.2–8.5 (para-bromo splitting) Sulfonamide S=O: ~125–135 [M+H]⁺: 483.38
Quinazolinone-sulfonamides Vinyl H: ~6.8–7.2 (coupling with quinazolinone) Quinazolinone C=O: ~165 Not reported

Structural Confirmation :

  • The target compound’s NH singlet near 10.5–11.5 ppm (similar to ) and sulfonamide S=O ¹³C-NMR shifts (~125–135 ppm) would confirm its structure .
  • Bromine’s isotopic pattern in ESI–MS (e.g., 1:1 ratio for [M]⁺ and [M+2]⁺) distinguishes it from non-halogenated analogs .

Biological Activity

4-Bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound characterized by its unique thiazolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O6S2C_{19}H_{24}N_{2}O_{6}S_{2}, with a molecular weight of approximately 440.5 g/mol. The structure includes a sulfonamide group, which is known for its ability to mimic natural substrates in biological systems, allowing it to interact with various enzymes and receptors.

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₆S₂
Molecular Weight440.5 g/mol
IUPAC NameThis compound
CAS Number[Not provided]

Antimicrobial Properties

Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazolidinones possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzyme activity, disrupting essential metabolic pathways.

Anticancer Potential

The sulfonamide moiety has been linked to anticancer properties as well. Compounds like this compound are being investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonamide group mimics the structure of p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis enzymes. By binding to these enzymes, the compound can inhibit bacterial growth.
  • Receptor Interaction : The thiazolidine ring may also facilitate interactions with cellular receptors involved in signaling pathways related to apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A study evaluated various thiazolidinone derivatives against Staphylococcus aureus, finding that some exhibited superior activity compared to traditional antibiotics like norfloxacin .
  • Anticancer Activity : Research on sulfonamide derivatives has demonstrated their potential in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Comparative Analysis : A comparative analysis highlighted that compounds with similar structural features often show enhanced biological activities, suggesting that modifications in the thiazolidine ring can lead to improved efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a brominated benzene derivative followed by coupling with a thiazolidine-dione moiety. Key steps include:

  • Sulfonyl chloride activation : Reacting 4-bromobenzenesulfonyl chloride with a thiazolidinone-substituted aniline under anhydrous conditions (e.g., DCM or DMF as solvents) at 0–5°C to prevent side reactions .
  • Amide bond formation : Using coupling agents like EDCI/HOBt or DCC in the presence of a base (e.g., triethylamine) to ensure high yields .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolve the 3D conformation using SHELXL for refinement, particularly to confirm the thiazolidine-dione ring geometry and sulfonamide linkage .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C4 of benzene, dioxo-thiazolidine integration) and assess purity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₂BrN₂O₃S₂) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity profiles?

Structural analysis via SHELX software can identify conformational flexibility in the thiazolidine-dione ring or sulfonamide group, which may explain variations in enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase). For example:

  • Torsion angles : Compare sulfonamide-phenyl vs. thiazolidine-phenyl dihedral angles across crystal structures to correlate with activity .
  • Hydrogen bonding : Map interactions between the dioxo group and active-site residues (e.g., using PDB deposition codes from related analogs) .

Q. What strategies address low solubility in pharmacological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the phenyl ring’s para position via Suzuki-Miyaura coupling, maintaining the bromine as a leaving group .
  • Co-crystallization : Co-formulate with benzoic acid derivatives (e.g., 4-amino-N-pyrimidinyl sulfonamide/benzoic acid systems) to enhance aqueous solubility without altering bioactivity .
  • Nanoformulation : Encapsulate in PEGylated liposomes, optimizing particle size (<100 nm) via dynamic light scattering (DLS) .

Q. How can computational methods guide SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on the sulfonamide’s role in binding to the hydrophobic pocket .
  • DFT calculations : Analyze electron density at the bromine atom to predict reactivity in cross-coupling reactions (e.g., Fukui indices) .
  • MD simulations : Assess stability of the thiazolidine-dione ring under physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Methodological Challenges

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Buchwald-Hartwig amination, optimizing temperature (80–110°C) and solvent (toluene vs. dioxane) .
  • Moisture control : Use molecular sieves (3Å) in reactions involving hygroscopic intermediates .
  • Byproduct analysis : Employ LC-MS to detect debrominated side products, adjusting stoichiometry of bromobenzene derivatives .

Q. What experimental controls are essential in biological activity assays?

  • Positive controls : Include celecoxib (COX-2 inhibition) or acetazolamide (carbonic anhydrase inhibition) at 1–10 μM concentrations .
  • Solvent controls : Use DMSO at ≤0.1% v/v to avoid cytotoxicity .
  • Thermodynamic solubility assays : Perform shake-flask method in PBS (pH 7.4) with HPLC quantification .

Data Interpretation

Q. How to reconcile conflicting IC₅₀ values across enzyme inhibition studies?

  • Assay standardization : Normalize data to enzyme concentration (e.g., 10 nM COX-2) and incubation time (30 min) .
  • Buffer optimization : Compare Tris-HCl (pH 8.3) vs. HEPES (pH 7.4) to account for pH-dependent activity shifts .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to datasets from ≥3 independent experiments .

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